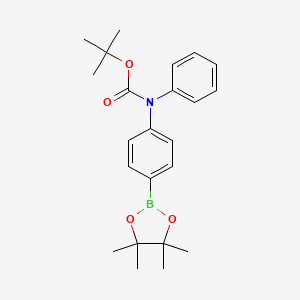

tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C23H30BNO4 and its molecular weight is 395.306. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . These reactions typically involve the interaction with metal catalysts, such as palladium .

Mode of Action

The compound, being a boronic ester, participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic ester, which is a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used for creating carbon-carbon bonds, which are fundamental in organic synthesis . The resulting changes in the compound can lead to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, including this compound, are only marginally stable in water . Their hydrolysis rate is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of new organic compounds. The specific molecular and cellular effects would depend on the nature of these new compounds.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Análisis Bioquímico

Biochemical Properties

The compound plays a significant role in biochemical reactions. It has been used to structurally modify hyaluronic acid (HA) in the development of a ROS-responsive drug delivery system . The compound interacts with HA, a biomolecule that can effectively enhance cellular uptake of nanoparticles because it specifically recognizes CD44 expressed by normal cells .

Cellular Effects

The effects of 4-(N-BOC-N-phenylamino)phenylboronic acid, pinacol ester on cells are primarily observed in its role in drug delivery systems. The compound, when used in the formation of curcumin-loaded nanoparticles (HA@CUR NPs), has shown pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role in the formation of ROS-responsive drug delivery systems. The compound is used to modify HA, forming a system that can rapidly release curcumin in a ROS environment, reaching the concentration required for treatment .

Temporal Effects in Laboratory Settings

Its stability and degradation are crucial factors in its effectiveness in drug delivery systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its effectiveness in drug delivery systems. Detailed information on its interactions with transporters or binding proteins and effects on its localization or accumulation is currently lacking .

Actividad Biológica

tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 330793-01-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₇H₂₆BNO₄

- Molecular Weight : 319.20 g/mol

- Structure : The compound features a tert-butyl group and a dioxaborolane moiety, which are known to influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase. This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD), where amyloid-beta aggregation is a key pathological feature .

- Antioxidant Properties : The presence of the dioxaborolane structure may confer antioxidant properties, which help in reducing oxidative stress in cellular environments. This is particularly relevant in protecting neuronal cells from damage caused by reactive oxygen species (ROS) .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can exert protective effects on neuronal cells by modulating inflammatory responses and reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Case Studies

Several studies have explored the effects of similar compounds in vivo and in vitro:

- In Vitro Studies on Neuroprotection : Research demonstrated that compounds with a similar structure provided moderate protection against Aβ-induced cytotoxicity in astrocytes. The protective effect was linked to reduced levels of TNF-α and other inflammatory markers .

- In Vivo Models : In animal models induced with scopolamine (a drug that simulates cognitive impairment), similar compounds exhibited a significant reduction in oxidative stress markers compared to control groups. However, the efficacy varied depending on the specific compound's bioavailability in the brain .

Propiedades

IUPAC Name |

tert-butyl N-phenyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BNO4/c1-21(2,3)27-20(26)25(18-11-9-8-10-12-18)19-15-13-17(14-16-19)24-28-22(4,5)23(6,7)29-24/h8-16H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGWVVIZEPRQNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675135 |

Source

|

| Record name | tert-Butyl phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-29-7 |

Source

|

| Record name | tert-Butyl phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.